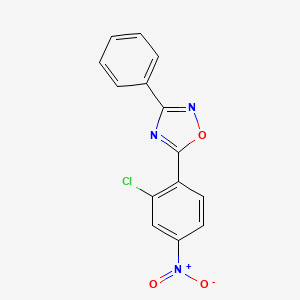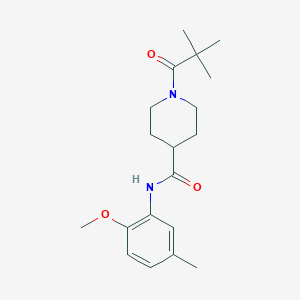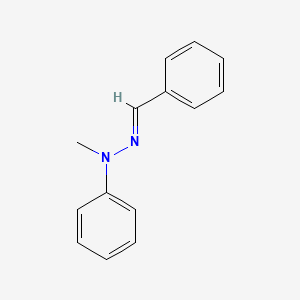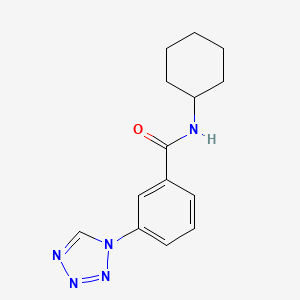![molecular formula C17H18N2O3 B5796709 3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5796709.png)
3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone, also known as DMAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMAP is a ketone derivative that is widely used as a catalyst in organic synthesis reactions.
Wirkmechanismus
The mechanism of action of 3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone as a catalyst involves its ability to act as a nucleophile. 3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone can form a complex with the carbonyl group of the carboxylic acid, which activates the carbonyl group and makes it more susceptible to nucleophilic attack by the alcohol. 3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone also stabilizes the intermediate formed during the reaction, which increases the reaction rate.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone. However, 3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone has been shown to be relatively non-toxic and has low environmental impact. It is not considered to be a mutagen or carcinogen.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone is a highly efficient catalyst, and small amounts can be used to catalyze large reactions. It is also relatively inexpensive and readily available. However, 3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone is highly hygroscopic and can absorb moisture from the air, which can affect its catalytic activity. 3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone is also sensitive to air and light, which can cause degradation.
Zukünftige Richtungen
Future research on 3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone could focus on the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, there is potential for the use of 3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone in the synthesis of new pharmaceuticals and agrochemicals. Further research could also investigate the potential use of 3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone as a catalyst in other types of reactions.
Synthesemethoden
3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone is synthesized from the reaction of 2,4-dimethylaniline and 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction produces 3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone as a yellow crystalline solid with a melting point of 82-84°C.
Wissenschaftliche Forschungsanwendungen
3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone is widely used as a catalyst in organic synthesis reactions. It is particularly useful in esterification reactions, where it acts as a nucleophilic catalyst to activate the carboxylic acid and facilitate the reaction with the alcohol. 3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone has also been used in the synthesis of pharmaceuticals, agrochemicals, and natural products.
Eigenschaften
IUPAC Name |
3-(2,4-dimethylanilino)-1-(3-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-6-7-16(13(2)10-12)18-9-8-17(20)14-4-3-5-15(11-14)19(21)22/h3-7,10-11,18H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNMBLWDIBCZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID17412401 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(2,4-Dimethylanilino)-1-(3-nitrophenyl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzaldehyde [3-allyl-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5796634.png)
![{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5796646.png)
![2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5796653.png)

![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5796665.png)
![1-benzyl-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5796670.png)




![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxybenzyl)-N-methylmethanamine](/img/structure/B5796730.png)

